N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Tetrahydroquinoline-Embedded Compounds : A study detailed the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, using a protocol that requires only one chromatographic purification to access the desired products in good yields. This process involves N-alkylation of sulfonamides, intramolecular epoxide ring-opening, and SNAr reactions, highlighting the compound's role in developing structurally complex molecules with potential biological activity (Borgohain et al., 2017).
Applications in Organic Synthesis
- Rhodium-Catalyzed Cyanation : Research on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed a similar sulfonamide, showcasing a method for synthesizing various benzonitrile derivatives, thus indicating the compound's utility in facilitating complex organic transformations (Chaitanya et al., 2013).
Anticancer Research
- Novel Tetrahydroquinoline Derivatives as Antitumor Agents : A study discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, presenting them as a new class of antitumor agents. Some synthesized compounds showed potent in vitro antitumor activity, underscoring the chemical's significance in cancer research (Alqasoumi et al., 2010).
Antimicrobial Research
- Synthesis and Antimicrobial Study of Novel Compounds : Another study focused on the synthesis and antimicrobial evaluation of novel sulfonamide derivatives, including the compound of interest, indicating its potential for developing new antimicrobial agents (Vanparia et al., 2010).
Miscellaneous Applications
- Copper-Catalyzed Radical N-Demethylation : Highlighting its versatility, research demonstrated the use of a related sulfonamide in an unprecedented N-demethylation of N-methyl amides, facilitated by N-fluorobenzenesulfonimide as an oxidant. This study unveils new pathways for chemical transformations involving sulfonamides (Yi et al., 2020).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-13-19(24)8-11-22(16)30(28,29)25-20-9-10-21-18(14-20)7-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-6,8-11,13-14,25H,7,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSYXYEOPZALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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